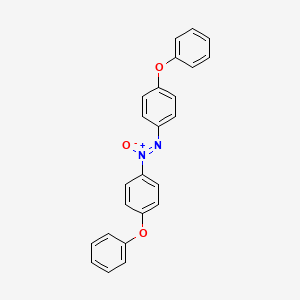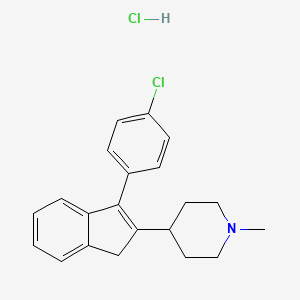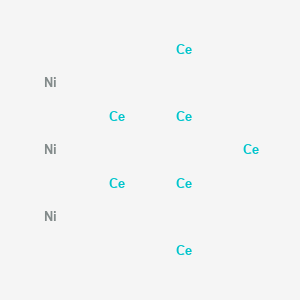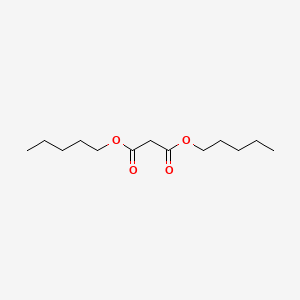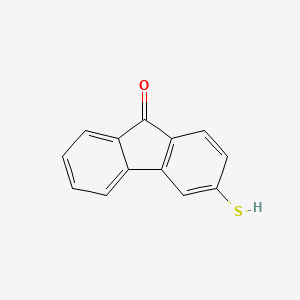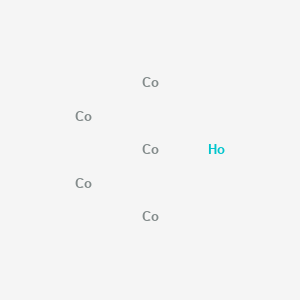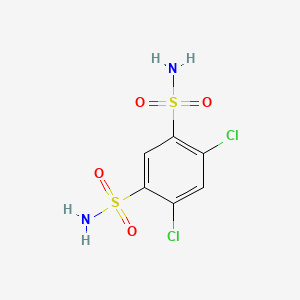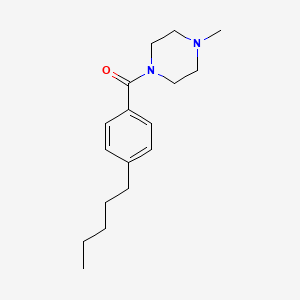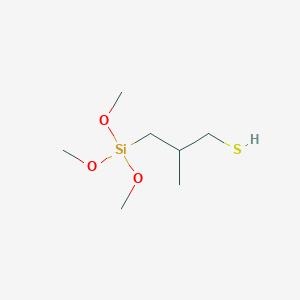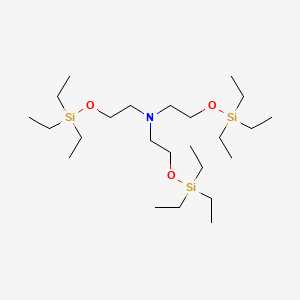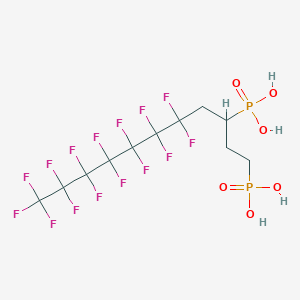
(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid): is a fluorinated organophosphorus compound. This compound is characterized by its unique structure, which includes multiple fluorine atoms and phosphonic acid groups. The presence of fluorine atoms imparts significant chemical stability and hydrophobicity, making it an interesting subject for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid) typically involves the reaction of a fluorinated alkane with a phosphonic acid derivative. The process often requires the use of strong acids or bases as catalysts and may involve multiple steps to ensure the correct placement of fluorine atoms and phosphonic acid groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonic acid groups, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions may target the fluorinated carbon chain, although these reactions are less common due to the stability imparted by the fluorine atoms.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms or phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride may be used, although the reaction conditions need to be carefully controlled.
Substitution: Nucleophilic reagents, such as amines or thiols, can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Partially fluorinated alkanes.
Substitution: Compounds with new functional groups replacing the original fluorine atoms or phosphonic acid groups.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique structure makes it valuable in the study of fluorine chemistry and organophosphorus compounds.
Biology: In biological research, the compound’s hydrophobicity and stability make it useful in the study of membrane interactions and as a potential component in drug delivery systems.
Industry: In industrial applications, the compound is used in the production of specialized coatings and materials that require high chemical resistance and stability.
作用機序
The mechanism by which (5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid) exerts its effects is primarily through its interaction with other molecules via its fluorinated carbon chain and phosphonic acid groups. The fluorine atoms provide significant chemical stability and hydrophobicity, allowing the compound to interact with hydrophobic regions of other molecules. The phosphonic acid groups can participate in hydrogen bonding and other interactions, making the compound versatile in various chemical and biological contexts.
類似化合物との比較
- (5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid)
- (5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid)
- (5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid)
Uniqueness: The uniqueness of (5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)bis(phosphonic acid) lies in its high degree of fluorination and the presence of two phosphonic acid groups. This combination imparts exceptional chemical stability, hydrophobicity, and versatility in various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
23068-12-4 |
|---|---|
分子式 |
C11H11F15O6P2 |
分子量 |
586.12 g/mol |
IUPAC名 |
(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-pentadecafluoro-1-phosphonoundecan-3-yl)phosphonic acid |
InChI |
InChI=1S/C11H11F15O6P2/c12-5(13,3-4(34(30,31)32)1-2-33(27,28)29)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h4H,1-3H2,(H2,27,28,29)(H2,30,31,32) |
InChIキー |
AOWCCTUCSLSAJQ-UHFFFAOYSA-N |
正規SMILES |
C(CP(=O)(O)O)C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


